

# A Comparative Guide to Confirming YF135-Mediated VHL Engagement

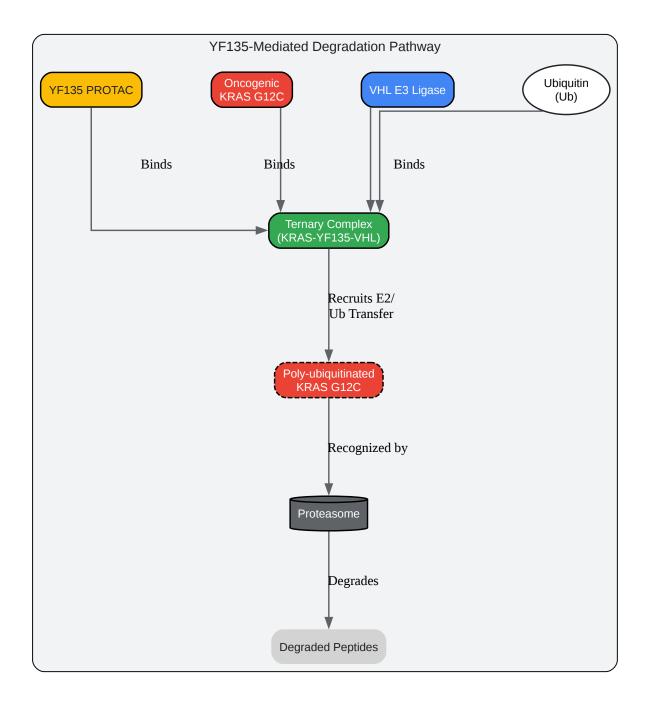
Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	YF135	
Cat. No.:	B12402144	Get Quote

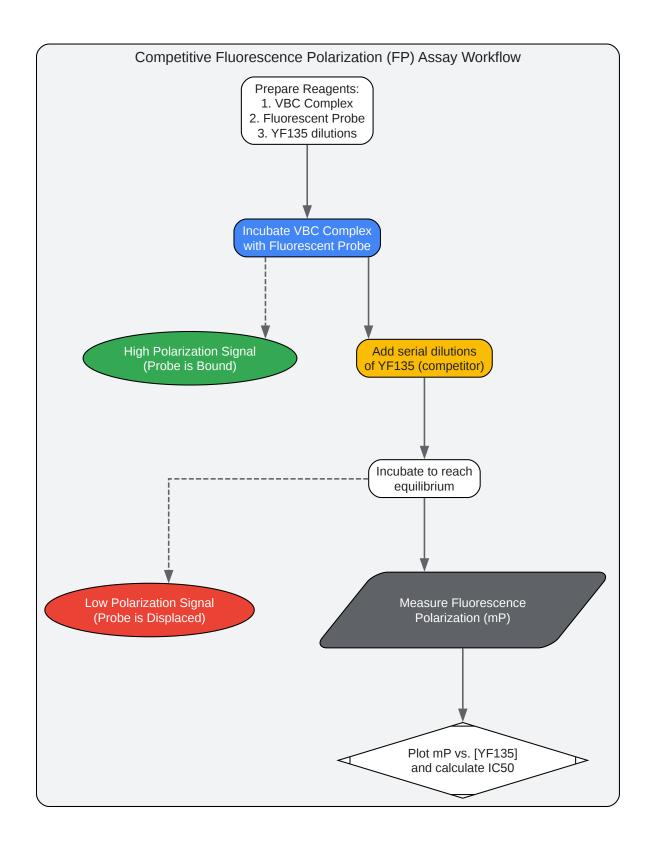
For researchers in drug discovery and chemical biology, validating the direct interaction between a PROTAC (Proteolysis Targeting Chimera) and its recruited E3 ligase is a critical step in establishing its mechanism of action. **YF135** is a reversible-covalent PROTAC designed to induce the degradation of the oncogenic KRASG12C protein by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This guide provides a comparative overview of key experimental methods to confirm and quantify the engagement of VHL by **YF135**, complete with detailed protocols and supporting data formats.

The core principle of **YF135**'s function is the formation of a ternary complex between KRASG12C, **YF135**, and VHL, leading to the ubiquitination and subsequent proteasomal degradation of KRASG12C.[1][2] Therefore, confirming that the VHL-binding moiety of **YF135** directly engages the VHL protein is paramount.

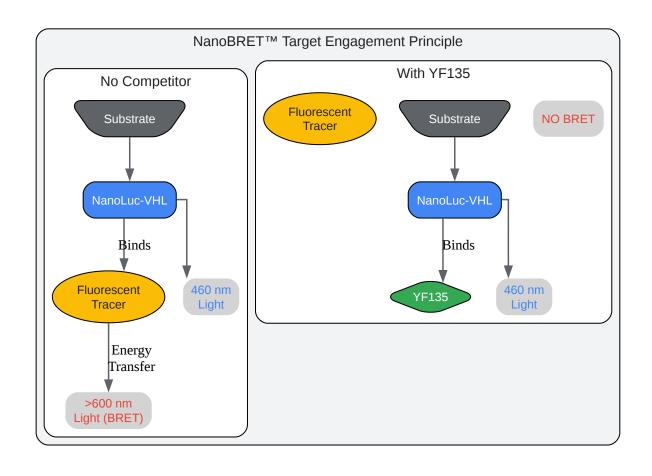












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